molecular formula C17H21FN2O B14230995 4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol CAS No. 627523-01-7

4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol

Katalognummer: B14230995
CAS-Nummer: 627523-01-7
Molekulargewicht: 288.36 g/mol
InChI-Schlüssel: AWFJNPYYGHFXSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol is a chemical compound with a complex structure that includes a fluorophenyl group, an aminoethyl chain, and a phenol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorobenzylamine with ethylene diamine under controlled conditions to form the intermediate 2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethanol. This intermediate is then subjected to further reactions, including oxidation and substitution, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may also be employed to improve efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(((4-Fluorophenyl)amino)methyl)phenol
  • 4-Fluoro-2-[(methylamino)methyl]phenol
  • Phenol, 4-[2-(methylamino)ethyl]-

Uniqueness

4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

627523-01-7

Molekularformel

C17H21FN2O

Molekulargewicht

288.36 g/mol

IUPAC-Name

4-[2-[2-[(2-fluorophenyl)methylamino]ethylamino]ethyl]phenol

InChI

InChI=1S/C17H21FN2O/c18-17-4-2-1-3-15(17)13-20-12-11-19-10-9-14-5-7-16(21)8-6-14/h1-8,19-21H,9-13H2

InChI-Schlüssel

AWFJNPYYGHFXSG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CNCCNCCC2=CC=C(C=C2)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.